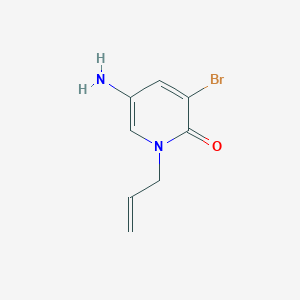
5-Amino-3-bromo-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-bromo-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one is a heterocyclic compound that contains both amino and bromo functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of the amino group and the prop-2-EN-1-YL group. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs, often involving automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 5-Amino-3-bromo-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Amino-3-bromo-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The amino and bromo groups play a crucial role in binding to active sites, while the prop-2-EN-1-YL group may influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-3-chloro-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one
- 5-Amino-3-iodo-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one
- 5-Amino-3-fluoro-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one
Uniqueness
Compared to its analogs, 5-Amino-3-bromo-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one exhibits unique reactivity due to the presence of the bromo group. This makes it particularly useful in substitution reactions and as a building block for more complex molecules. Its specific electronic and steric properties also differentiate it from other similar compounds, providing distinct advantages in various applications.
Eigenschaften
Molekularformel |
C8H9BrN2O |
|---|---|
Molekulargewicht |
229.07 g/mol |
IUPAC-Name |
5-amino-3-bromo-1-prop-2-enylpyridin-2-one |
InChI |
InChI=1S/C8H9BrN2O/c1-2-3-11-5-6(10)4-7(9)8(11)12/h2,4-5H,1,3,10H2 |
InChI-Schlüssel |
RRCOFKJDCUSLFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C=C(C=C(C1=O)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



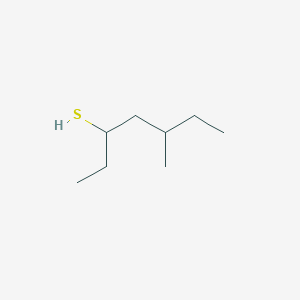
![2-Methyl-2-[4-(propan-2-yl)phenyl]propanal](/img/structure/B13308384.png)
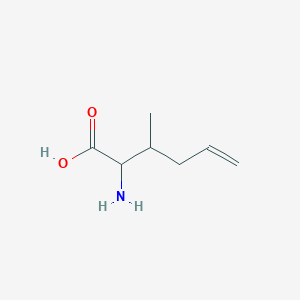
![5-Methyl-2-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B13308406.png)
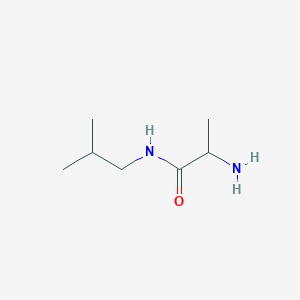
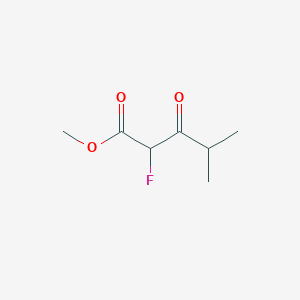
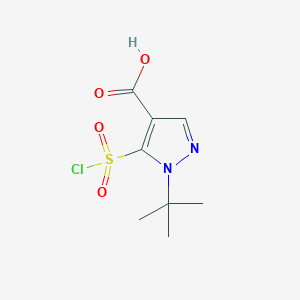
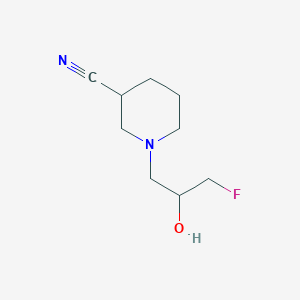

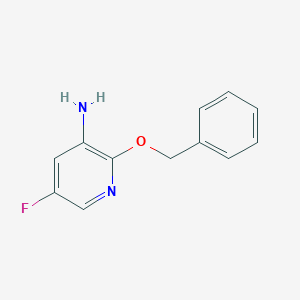
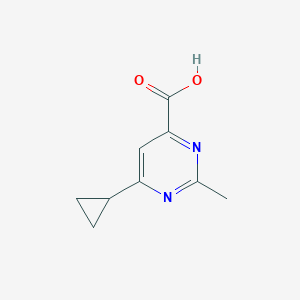

![3-[(4-Chlorophenyl)methyl]oxan-3-amine](/img/structure/B13308468.png)
